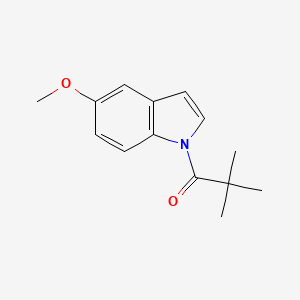
1-Carbamimidoyl-3-ethylthiourea Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It appears as a white to almost white powder or crystal and has a melting point of approximately 158°C . This compound is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1-Carbamimidoyl-3-ethylthiourea Hydrochloride involves multiple steps. One common method includes the reaction of ethyl isothiocyanate with guanidine hydrochloride under controlled conditions. The reaction typically occurs in an aqueous medium, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
Analyse Chemischer Reaktionen
1-Carbamimidoyl-3-ethylthiourea Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of thiourea derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like water or ethanol. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Carbamimidoyl-3-ethylthiourea Hydrochloride has a wide range of scientific research applications:
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Wirkmechanismus
The mechanism of action of 1-Carbamimidoyl-3-ethylthiourea Hydrochloride involves its interaction with specific molecular targets. It can form stable complexes with metal ions, which may play a role in its biological activities. The compound can also interact with enzymes and proteins, affecting their function and leading to various biochemical effects .
Vergleich Mit ähnlichen Verbindungen
1-Carbamimidoyl-3-ethylthiourea Hydrochloride can be compared with other similar compounds, such as:
1-Carbamimidoyl-3-methylthiourea Hydrochloride: Similar in structure but with a methyl group instead of an ethyl group.
1-Carbamimidoyl-3-phenylthiourea Hydrochloride: Contains a phenyl group, leading to different chemical properties and applications.
1-Carbamimidoyl-3-butylthiourea Hydrochloride: Has a butyl group, which affects its solubility and reactivity.
These compounds share similar core structures but differ in their substituents, leading to variations in their chemical behavior and applications
Eigenschaften
Molekularformel |
C4H11ClN4S |
|---|---|
Molekulargewicht |
182.68 g/mol |
IUPAC-Name |
1-(diaminomethylidene)-3-ethylthiourea;hydrochloride |
InChI |
InChI=1S/C4H10N4S.ClH/c1-2-7-4(9)8-3(5)6;/h2H2,1H3,(H5,5,6,7,8,9);1H |
InChI-Schlüssel |
NGQGRXAKCSGALJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=S)N=C(N)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Pyrimido[4,5-b]quinoline-2(1H)-thione, 9-methyl-1-phenyl-](/img/structure/B12519108.png)

![3-[3-(2-Chlorophenyl)acryloyl]-2H-1-benzopyran-2-one](/img/structure/B12519140.png)
![N-[3-(Benzylamino)-3-oxoprop-1-en-1-yl]benzamide](/img/structure/B12519150.png)




![3-Chloro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile](/img/structure/B12519192.png)
![Phenol, 2-propyl-4-[(trifluoromethyl)thio]-](/img/structure/B12519197.png)



